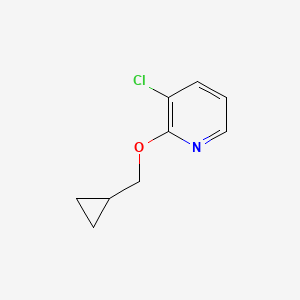
3-Chloro-2-(cyclopropylmethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-2-(cyclopropylmethoxy)pyridine” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with a chlorine atom at the 3rd position and a cyclopropylmethoxy group at the 2nd position . The molecule contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar volume of 118.6±3.0 cm3 .
科学的研究の応用
Oxidation Kinetics and Reaction Mechanisms
- The oxidation kinetics of pyridine derivatives, including 3-chloropyridine, have been studied. The reaction with sulphate radicals mediated by flash photolysis of peroxodisulphate was explored to understand the rate constants and reaction mechanisms (Dell’Arciprete et al., 2007).
Synthesis and Molecular Modelling
- The synthesis of halo-substituted pyridines, including those with 3-chloropyridine, and their affinity for nicotinic acetylcholine receptors has been reported. These compounds are of interest in pharmacological research and could be potential candidates for medical applications (Koren et al., 1998).
Photophysical Properties and Complex Formation
- The cyclopalladation of pyridine derivatives, including chloro-coordinated cyclometallated complexes, was investigated. These studies aimed at understanding the photophysical properties of these compounds in solution and their potential applications in material science (Mancilha et al., 2011).
Chemoselective Directed Metallation
- Research on the chemoselective directed metallation of 2-chloropyridine has been conducted. This process allows for the synthesis of disubstituted pyridines, which are valuable intermediates in organic synthesis (Trécourt et al., 1990).
Transition-Metal-Free Reactions
- The BF3-mediated regioselective direct alkylation and arylation of pyridines, including those with chloro-substituents, have been explored. This method is notable for its wide functional group tolerance and the absence of transition-metal catalysts, making it a versatile approach in organic synthesis (Chen et al., 2013).
Magnetic and Optical Properties
- Studies on lanthanide clusters employing pyridine derivatives have revealed interesting magnetic and optical properties, with potential applications in material science and photonics (Alexandropoulos et al., 2011).
作用機序
Mode of Action
The compound’s interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
特性
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQASJMGFUSMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
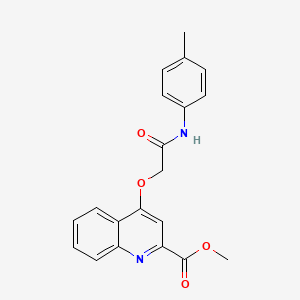
methanone](/img/structure/B2751265.png)
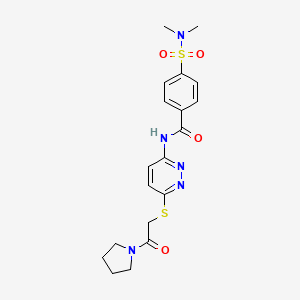
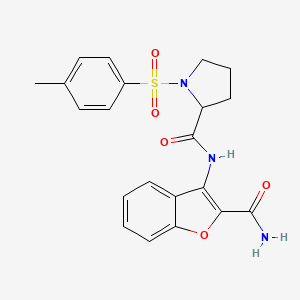
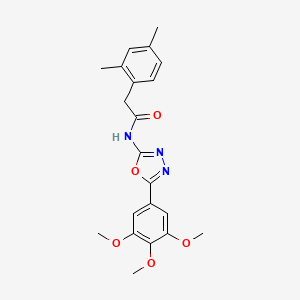
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)
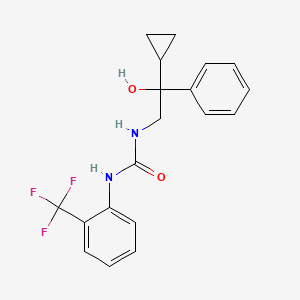

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)
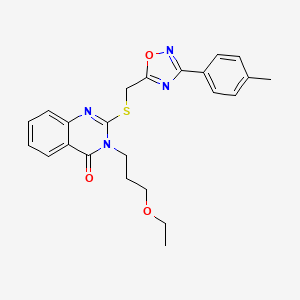
![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)
